molecular formula C3H3Cl3 B108970 1,3,3-Trichloropropene CAS No. 2953-50-6

1,3,3-Trichloropropene

Cat. No. B108970
CAS RN: 2953-50-6
M. Wt: 145.41 g/mol
InChI Key: KHMZDLNSWZGRDB-UHFFFAOYSA-N
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Description

1,3,3-Trichloropropene is a synthetic chemical compound. However, there seems to be some confusion in the literature, as most of the information available refers to 1,2,3-Trichloropropane123. It’s important to note that these are different compounds and may have different properties and uses.



Synthesis Analysis

The synthesis of 1,3,3-Trichloropropene is not well-documented in the literature. However, for related compounds like 1,2,3-Trichloropropane, the characteristic pathway for degradation in groundwater or other environments with relatively anoxic and/or reducing conditions is reductive dechlorination4.



Molecular Structure Analysis

The molecular structure of 1,3,3-Trichloropropene is not readily available in the literature. However, related compounds like 1,2,3-Trichloropropane have a molecular formula of C3H5Cl32567.



Chemical Reactions Analysis

The chemical reactions involving 1,3,3-Trichloropropene are not well-documented. However, for 1,2,3-Trichloropropane, the reaction coordinate diagrams suggest that β-elimination to allyl chloride followed by hydrogenolysis to propene is the thermodynamically favored pathway4.



Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,3-Trichloropropene are not readily available in the literature. However, related compounds like 1,2,3-Trichloropropane are colorless to straw-colored liquids with a molecular weight of 147.43 g/mol, a melting point of -14.7°C, a boiling point of 156.8°C, and a specific gravity of 1.3889 g/cm39.


Scientific Research Applications

Molecular Structure and Conformation

1,3,3-Trichloropropene's gas-phase molecular structure has been examined, indicating a specific molecular conformation. This study utilized electron diffraction to determine the structure, providing insights into the geometrical parameters and molecular conformation of the compound (Shen, 1989).

Reaction and Transformation

The bromination of 1,1,1-trichloropropene under various conditions results in different products, illustrating the compound's reactivity in strongly polar media and its transformation in nonpolar media (Nesmeianov et al., 1958). The interaction of 1,3-dichloropropene with hydrogen sulfide species in agricultural applications demonstrates a nucleophilic substitution process, leading to the formation of corresponding mercaptans and highlighting the environmental implications of such reactions (Zheng et al., 2006).

Environmental Monitoring and Impact

Groundwater monitoring studies across various EU countries for 1,3-dichloropropene and its metabolites have shown negligible contamination of groundwater, indicating a low environmental impact in specific conditions (Terry et al., 2008). However, it's crucial to consider the effects of reduced sulfide species in the integrated application of sulfur-containing fertilizers and other agricultural practices.

Radical Rearrangement and Dimerization

Studies on the homolytic dimerization of 3,3,3-trichloropropene and its subsequent rearrangement reveal the formation of specific dimers, providing insights into the compound's behavior and potential applications in chemical synthesis (Kost et al., 1962).

Safety And Hazards

properties

IUPAC Name

1,3,3-trichloroprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Cl3/c4-2-1-3(5)6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMZDLNSWZGRDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CCl)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,3-Trichloropropene

CAS RN

26556-03-6
Record name 1,3,3-Trichloro-1-propene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26556-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,3-Trichloropropene
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1,3,3-Trichloropropene
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1,3,3-Trichloropropene
Reactant of Route 4
1,3,3-Trichloropropene
Reactant of Route 5
1,3,3-Trichloropropene
Reactant of Route 6
1,3,3-Trichloropropene

Citations

For This Compound
14
Citations
L Lamastra, F Ferrari, G Fait, L Greco… - Pest management …, 2011 - Wiley Online Library
BACKGROUND: 1,3‐Dichloropropene (1,3‐D, CAS No. 542‐75‐6) is a broad‐spectrum soil fumigant used to control numerous species of soilborne plant‐parasitic nematodes. 1,3‐D …
Number of citations: 2 onlinelibrary.wiley.com
YK Dmitriev, NA Loktionov, YA Sangalov… - Chemistry for …, 2004 - sibran.ru
The issue of the use of mixtures of organochlorine products from epichlorohydrin production wastes to yield the commercially valuable sulphur-containing polymers, thiokols, is …
Number of citations: 2 www.sibran.ru
RJ Pfeiffer - 1958 - search.proquest.com
FART I: SOME REACTIONS OP ETHYL DIAZOACETATE PART II: THE SELENIUM DEHYDROGENATION OP a-AMYRIN BENZOATE A Thesis Presented to th Page 1 FART I: SOME …
Number of citations: 0 search.proquest.com
H Zainal, SS Que Hee - Journal of applied polymer science, 2006 - Wiley Online Library
Telone is a potent volatile liquid chlorinated hydrocarbon pesticide based on 1,3‐dichloropropene that is applied without dilution for fumigation purposes, and so poses an inhalation …
Number of citations: 4 onlinelibrary.wiley.com
RP Bell, M Pring - Journal of the Chemical Society B: Physical Organic, 1966 - pubs.rsc.org
Kinetic results are reported for the reaction of nine olefins with bromine in aqueous solution. Velocity constants were obtained for reaction with molecular bromine and with tribromide ion…
Number of citations: 26 pubs.rsc.org
SR Hooley, DLH Williams - Journal of the Chemical Society, Perkin …, 1973 - pubs.rsc.org
Second-order rate coefficients have been determined for the reaction of bromine with CH2C(X)CH2Cl for X = H, F, Cl, and Br, in both trifluoroacetic acid and 50% methanol–water. In …
Number of citations: 4 pubs.rsc.org
MV McKenry - 1972 - search.proquest.com
In pesticide work there is ever present the problem of supplying a sufficient quantity of the pesticide to the site of action. This factor takes on even greater significance when attempting to …
Number of citations: 2 search.proquest.com
K Hagen, R Stølevik - Journal of molecular structure, 1996 - Elsevier
Conformational energies and structural parameters of all chloropropenes have been obtained by ab initio molecular orbital calculations (HF 6–31 G ∗ ). The results have been critically …
Number of citations: 5 www.sciencedirect.com
AN Nesmeyanov, RK Freidlina… - Quarterly Reviews …, 1956 - pubs.rsc.org
THE present Review is a brief account of investigations carried out by the authors during recent years in collaboration with Ye. J. Vasil’eva, RG Petrova, VN Kost, Sh. A. Karspetyan, NA …
Number of citations: 38 pubs.rsc.org
TB Smart - 2018 - search.proquest.com
Soil microorganisms have a variety of beneficial and deleterious effects on plants, impacting such processes as plant growth, soil nutrient cycling, crop yield, disease resistance and …
Number of citations: 4 search.proquest.com

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